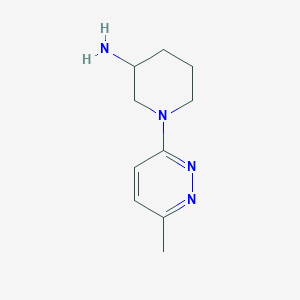
1-(6-Methylpyridazin-3-yl)piperidin-3-amine
Übersicht
Beschreibung
“1-(6-Methylpyridazin-3-yl)piperidin-3-amine” is a chemical compound with the CAS Number: 1251074-23-3 . It has a molecular weight of 192.26 . The IUPAC name for this compound is 1-(6-methyl-3-pyridazinyl)-3-piperidinylamine . It is used in scientific research and its unique structure enables diverse applications, ranging from drug discovery to catalysis.
Molecular Structure Analysis
The InChI code for “1-(6-Methylpyridazin-3-yl)piperidin-3-amine” is 1S/C10H16N4/c1-8-4-5-10(13-12-8)14-6-2-3-9(11)7-14/h4-5,9H,2-3,6-7,11H2,1H3 . This code provides a specific description of the molecule’s structure, including the number and type of atoms, and how they are connected.Physical And Chemical Properties Analysis
This compound is an oil at room temperature . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Analysis
The study by Ullah and Stoeckli-Evans (2021) focuses on the crystal structure and Hirshfeld surface analysis of hydrochloride salts derived from related piperazine and pyridine compounds. This research highlights the structural comparison of salts, providing insights into molecular interactions and crystalline properties which are crucial for understanding the physical and chemical behaviors of these compounds in various applications, including material science and pharmaceutical formulation (Ullah & Stoeckli-Evans, 2021).
Surface Active Properties
Fujino and Yokoyama (2000) explored the surface tension of aqueous solutions of simple cyclic, heterocyclic, and aromatic amines, including piperazine and piperidine. Their findings on structure-aggregation relationships contribute to the understanding of how these compounds interact at interfaces, which is fundamental for the development of surfactants and for applications in chemical processing and formulation (Fujino & Yokoyama, 2000).
Functionalization and Reactivity
Takács et al. (2012) presented a study on the functionalization of the pyridazin-3(2H)-one ring via palladium-catalyzed aminocarbonylation, using various amines including piperidine. This research provides valuable information on the synthesis of amides and dicarboxamides from pyridazinones, opening new pathways for the creation of bioactive compounds and pharmaceutical intermediates (Takács et al., 2012).
Anticancer Activities
Demirci and Demirbas (2019) synthesized novel Mannich bases starting from compounds related to 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine to enhance their biological activity and determine their anticancer activity. This study exemplifies the application of these compounds in medicinal chemistry, specifically in the search for new treatments for prostate cancer (Demirci & Demirbas, 2019).
Luminescent Properties
Gan et al. (2003) investigated the luminescent properties and photo-induced electron transfer of naphthalimides with a piperazine substituent. Their work is significant for the development of fluorescent probes and materials, showing how modifications to the piperazine structure affect the photophysical properties of naphthalimides (Gan et al., 2003).
Safety And Hazards
The compound is classified as dangerous with the signal word "Danger" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
Eigenschaften
IUPAC Name |
1-(6-methylpyridazin-3-yl)piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-8-4-5-10(13-12-8)14-6-2-3-9(11)7-14/h4-5,9H,2-3,6-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRVMLGTGBLTSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methylpyridazin-3-yl)piperidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



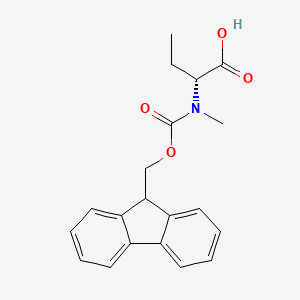
![1-[4-(Chlorosulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1455220.png)
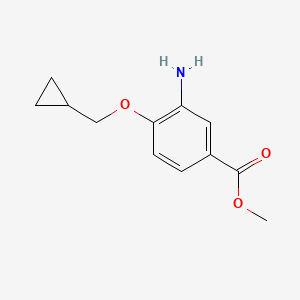

![2-{1-[2-(5-Chlorothiophen-2-yl)-2-oxoethyl]cyclohexyl}acetic acid](/img/structure/B1455227.png)
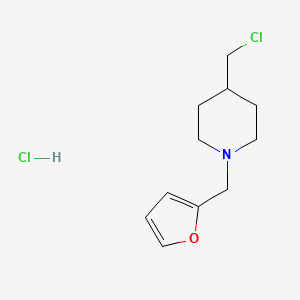
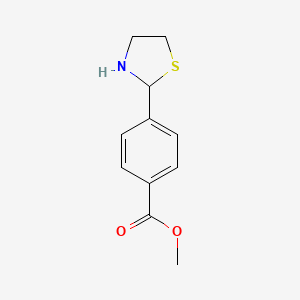
![Methyl 7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1455231.png)



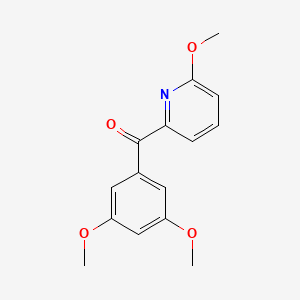

![(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B1455241.png)